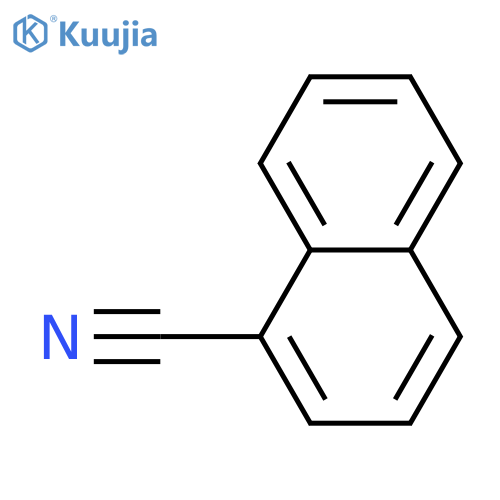

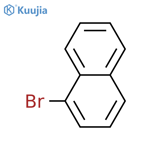

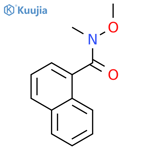

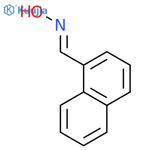

Alumina assisted aryl cyanation

,

Journal of Organic Chemistry,

1979,

44(24),

4443-4